Bis-PEG8-t-butyl ester

PROTAC Linker Design PEGylation Bioconjugation Chemistry

Researchers require precise PEG spacers for ternary complex formation in PROTACs-substituting chain length risks failed degradation data. Bis-PEG8-t-butyl ester (OtBu-PEG8-OtBu) provides a defined 8-unit PEG spacer with acid-labile tert-butyl ester protecting groups. - **Application**: Homobifunctional linker for symmetric PROTACs, PEG hydrogels, and site-specific protein PEGylation after mild TFA/HCl deprotection. - **Physicochemical**: C28H54O12, MW 582.72 g/mol; PEG8 chain confers aqueous solubility and reduced steric hindrance. - **Supply**: Available for immediate research shipment; consistent purity verified by HPLC.

Molecular Formula C28H54O12
Molecular Weight 582.7 g/mol
Cat. No. B11934024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG8-t-butyl ester
Molecular FormulaC28H54O12
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3
InChIKeySYTWTOOYKQLJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PEG8-t-butyl ester – Overview


Bis-PEG8-t-butyl ester (also known as OtBu-PEG8-OtBu) is a homobifunctional polyethylene glycol (PEG) linker belonging to the PEG-based PROTAC linker class, characterized by two terminal tert-butyl ester-protected carboxyl groups connected via an eight-unit PEG spacer chain . Its molecular formula is C28H54O12, with a molecular weight of 582.72 g/mol [1]. The tert-butyl ester groups serve as acid-labile protecting groups that can be selectively deprotected under mild acidic conditions (e.g., TFA or HCl) to generate free carboxylic acids for subsequent conjugation, while the PEG8 spacer imparts aqueous solubility and reduces steric hindrance . This compound is not a therapeutic agent itself but a versatile chemical building block for synthesizing complex bioconjugates, particularly PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and PEGylated drug delivery systems .

Bis-PEG8-t-butyl ester: Substitution Risks


In-class PEG linkers with t-butyl ester functionalities are not interchangeable due to divergent physicochemical and biological properties dictated by chain length, valency, and terminal functionality. Altering the PEG spacer length directly modulates aqueous solubility, molecular flexibility, and importantly, the spatial separation between conjugated ligands, which is a critical determinant of ternary complex formation efficiency in PROTAC design . Substituting a homobifunctional linker like Bis-PEG8-t-butyl ester with a heterobifunctional variant (e.g., Amino-PEG8-t-butyl ester or HO-PEG8-t-butyl ester) fundamentally alters the conjugation chemistry, introducing different reactive handles (amine or hydroxyl) that require distinct coupling strategies and may produce conjugates with different stability profiles . Even among homobifunctional di-t-butyl ester PEG linkers, variation in PEG chain length (e.g., Bis-PEG4-t-butyl ester) results in quantifiable differences in molecular weight, hydrophilicity (as reflected by cLogP values), and the resultant hydrodynamic radius of the final conjugate, all of which impact pharmacokinetic behavior and intracellular degradation efficiency . Therefore, direct substitution without re-optimization of the linker can confound experimental results and delay development timelines.

Bis-PEG8-t-butyl ester: Differentiation Evidence


PEG8 Spacer: Hydrophilicity and Flexibility

Bis-PEG8-t-butyl ester differentiates from its shorter-chain homolog, Bis-PEG4-t-butyl ester, primarily through a 43% increase in molecular weight (582.72 vs. 406.51 g/mol) and a substantially longer spacer arm, which translates into a more hydrophilic profile as inferred from a higher calculated topological polar surface area (TPSA) of 126.44 Ų compared to 96.52 Ų for the PEG4 variant . This increased hydrophilicity is expected to enhance aqueous solubility and reduce non-specific binding in biological assays. Furthermore, the PEG8 spacer provides greater conformational flexibility and a larger separation distance between conjugated ligands, a critical parameter for optimizing PROTAC ternary complex formation and subsequent target degradation efficiency .

PROTAC Linker Design PEGylation Bioconjugation Chemistry

Homobifunctional vs. Heterobifunctional Conjugation

Bis-PEG8-t-butyl ester is a homobifunctional linker, bearing two identical t-butyl ester-protected carboxyl groups, which necessitates a two-step deprotection-conjugation strategy but yields a symmetrical, dual-functionalized product. In contrast, HO-PEG8-t-butyl ester is a heterobifunctional linker containing a hydroxyl group and a single t-butyl ester-protected carboxyl group . This structural difference dictates entirely different synthetic workflows. The homobifunctional nature of Bis-PEG8-t-butyl ester is ideal for creating symmetric constructs or for cross-linking two identical functional moieties, whereas the heterobifunctional nature of HO-PEG8-t-butyl ester enables orthogonal conjugation of two distinct entities in a controlled, sequential manner .

PROTAC Synthesis Bioconjugation Drug Delivery Systems

Terminal Functionality: Stability and Immunogenicity

Bis-PEG8-t-butyl ester and Amino-PEG8-t-butyl ester, while sharing the same PEG8 spacer length, differ fundamentally in their terminal reactive groups: two t-butyl esters versus one amine and one t-butyl ester, respectively. This leads to the formation of distinct chemical linkages upon conjugation. Bis-PEG8-t-butyl ester, after deprotection, forms ester or amide bonds, which are generally stable but can be susceptible to hydrolysis under certain conditions. Amino-PEG8-t-butyl ester, through its amine group, primarily forms amide bonds, which are highly stable in biological environments . Furthermore, PEGylation with linkers bearing free amines can sometimes introduce immunogenicity or alter the isoelectric point of the conjugate, effects that are absent with the non-ionic t-butyl ester groups of Bis-PEG8-t-butyl ester prior to deprotection .

ADC Linker PEGylation Bioconjugate Stability

In Vivo Validation via t-Butyl Ester Deprotection

A published study demonstrates the utility of a t-butyl ester protection/deprotection strategy for generating bioactive PEG conjugates with sustained in vivo levels. While this specific study utilized a three-arm, 40 kDa branched PEG with t-butyl ester-terminated α4 integrin inhibitors, it establishes the broader principle that t-butyl ester-protected PEG linkers, such as Bis-PEG8-t-butyl ester, can be effectively cleaved using HCO2H to generate free carboxylic acids for facile conjugation and to produce biologically active conjugates that achieve sustained plasma levels in vivo following subcutaneous administration in rats [1]. This provides class-level validation for the use of t-butyl ester-protected PEG building blocks in developing in vivo therapeutics.

In Vivo PEGylation Prodrug Strategy Controlled Release

Bis-PEG8-t-butyl ester: Application Scenarios


PROTAC Design: Symmetrical PEG8 Spacing

In the design and synthesis of PROTAC molecules, the spatial distance and flexibility between the E3 ligase ligand and the target protein ligand are critical for efficient ternary complex formation and subsequent target degradation. The PEG8 spacer of Bis-PEG8-t-butyl ester provides an extended and flexible linker arm, which may be optimal for specific protein pairs where a longer separation is required. Its homobifunctional nature allows for the symmetric introduction of identical ligand moieties at both termini after deprotection, simplifying the synthesis of certain homodimeric PROTAC constructs . This application scenario is directly supported by the compound's classification as a PROTAC linker and its use in synthesizing such molecules [1].

Symmetric PEG Hydrogels and Biomaterials

The homobifunctional character of Bis-PEG8-t-butyl ester, bearing two identical t-butyl ester-protected carboxyl groups, makes it an ideal cross-linking agent for the fabrication of symmetric PEG hydrogels. After deprotection, the resulting free carboxylic acids can be activated (e.g., as NHS esters) and reacted with amine-containing polymers or biomolecules to form a homogeneous cross-linked network . The PEG8 spacer provides a hydrophilic and flexible bridge between cross-linking points, contributing to the hydrogel‘s water content, mechanical properties, and biocompatibility [1]. This application leverages the compound’s structural symmetry and defined PEG chain length, differentiating it from heterobifunctional or shorter-chain alternatives.

Symmetrical PEGylation for Pharmacokinetics

For therapeutic proteins or peptides where symmetrical PEGylation is desired (e.g., attaching two identical PEG chains to specific sites to increase hydrodynamic radius and reduce renal clearance), Bis-PEG8-t-butyl ester serves as a convenient building block. The t-butyl ester groups can be deprotected to yield a PEG diacid, which can then be activated and coupled to surface-exposed amines on the target protein . The PEG8 chain length (8 ethylene glycol units) is often sufficient to confer stealth properties and prolong circulation half-life without excessively increasing viscosity or hindering bioactivity [1]. This application scenario is supported by the compound‘s established role as a PEG-based linker for bioconjugation in pharmaceutical research .

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